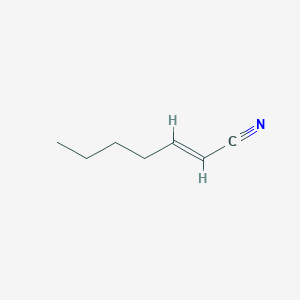

(E)-hept-2-enenitrile

Description

Properties

CAS No. |

22031-56-7 |

|---|---|

Molecular Formula |

C7H11N |

Molecular Weight |

109.17 g/mol |

IUPAC Name |

(E)-hept-2-enenitrile |

InChI |

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ |

InChI Key |

JAIOXBDVPQJCCD-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/C#N |

Canonical SMILES |

CCCCC=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-hept-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

This technical guide provides a comprehensive overview of the known chemical properties of (E)-hept-2-enenitrile. Due to a lack of experimentally determined data in publicly available literature, this guide primarily relies on computed properties and established synthetic and analytical methodologies for α,β-unsaturated nitriles. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | PubChem |

| Molecular Weight | 109.17 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 109.089149355 Da | PubChem |

| Monoisotopic Mass | 109.089149355 Da | PubChem |

| Topological Polar Surface Area | 23.8 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 105 | PubChem |

Table 2: Identification and Nomenclature of this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22031-56-7 |

| PubChem CID | 6187413 |

| InChI | InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ |

| InChIKey | JAIOXBDVPQJCCD-AATRIKPKSA-N |

| SMILES | CCCC/C=C/C#N |

Experimental Protocols

While specific experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the literature, established methods for the synthesis of α,β-unsaturated nitriles can be applied.

Synthesis

The synthesis of this compound can be approached through several well-established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for forming the carbon-carbon double bond with a high degree of stereoselectivity for the (E)-isomer.

2.1.1. Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and generally favors the formation of the (E)-isomer.[2][3][4][5] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of pentanal with a cyanomethylphosphonate.

General Protocol:

-

Preparation of the Phosphonate Reagent: Diethyl cyanomethylphosphonate is a common reagent for this purpose and is commercially available or can be synthesized.

-

Deprotonation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to form the phosphonate carbanion.

-

Reaction with Aldehyde: Pentanal is added to the solution of the phosphonate carbanion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield this compound.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

2.1.2. Wittig Reaction

The Wittig reaction is another classic method for alkene synthesis.[6] It involves the reaction of an aldehyde or ketone with a phosphonium ylide. To favor the (E)-isomer, a stabilized ylide is typically used.

General Protocol:

-

Preparation of the Phosphonium Salt: Cyanomethyltriphenylphosphonium chloride or bromide is prepared by reacting triphenylphosphine with the corresponding haloacetonitrile.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium amide, to form the corresponding ylide.

-

Reaction with Aldehyde: Pentanal is added to the ylide solution.

-

Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography, followed by purification of the this compound product.

Caption: Wittig reaction synthesis workflow.

Purification and Analysis

2.2.1. Purification

The primary methods for purifying this compound would be distillation under reduced pressure or column chromatography on silica gel. The choice of method would depend on the scale of the reaction and the nature of any impurities.

2.2.2. Analysis

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. A GC method would be developed using a suitable capillary column (e.g., a nonpolar or medium-polarity column) to achieve good separation.[7] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation.[8] The ¹H NMR spectrum would show characteristic signals for the vinyl protons with a large coupling constant indicative of the (E)-geometry, as well as signals for the alkyl chain. The ¹³C NMR would show a signal for the nitrile carbon and the olefinic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups.[9][10] A sharp absorption band around 2220 cm⁻¹ would indicate the nitrile (C≡N) stretching vibration, and a band around 1650 cm⁻¹ would correspond to the carbon-carbon double bond (C=C) stretch.

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways. While some α,β-unsaturated nitriles have been investigated for their potential as antimicrobial or cytotoxic agents, no such studies have been reported for this particular compound.[11][12][13] Further research is required to explore the potential biological effects of this compound.

Safety Information

Detailed toxicological data for this compound are not available. However, as an α,β-unsaturated nitrile, it should be handled with caution. Compounds of this class can be reactive and may have irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule for which detailed experimental data is currently lacking in the public domain. This guide has provided a summary of its computed properties and outlined established synthetic and analytical methodologies that are applicable to its preparation and characterization. The absence of biological data highlights an area for future research, where the potential bioactivity of this compound could be explored. Researchers interested in this compound are encouraged to use the information provided herein as a starting point for their investigations, with the understanding that experimental validation of the computed properties and development of specific protocols will be necessary.

References

- 1. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. nbinno.com [nbinno.com]

- 7. Rapid on-site identification of hazardous organic compounds at fire scenes using person-portable gas chromatography-mass spectrometry (GC-MS)–part 2: water sampling and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-hept-2-enenitrile (CAS: 22031-56-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-hept-2-enenitrile, a chemical compound with potential applications in research and development. Due to the limited availability of specific experimental data for this compound, this guide combines available computed data with general principles and methodologies applicable to α,β-unsaturated nitriles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | PubChem[1] |

| Molecular Weight | 109.17 g/mol | PubChem[1] |

| CAS Number | 22031-56-7 | PubChem[1] |

| IUPAC Name | (2E)-hept-2-enenitrile | PubChem[1] |

| Canonical SMILES | CCCCC=CC#N | PubChem[1] |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Exact Mass (Computed) | 109.089149 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 23.8 Ų | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. A GC-MS spectrum is noted as being available from commercial sources (John Wiley & Sons, Inc.).[1] Researchers requiring detailed spectral analysis would likely need to perform these experiments independently.

Synthesis and Reactivity

General Synthetic Approach

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a common method for the synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons reaction. This approach involves the reaction of a phosphonate-containing nitrile with an aldehyde.

A plausible synthetic route is depicted in the following workflow diagram:

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of an (E)-α,β-unsaturated nitrile, adapted for the preparation of this compound.

Materials:

-

Pentanal

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

A solution of diethyl (cyanomethyl)phosphonate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure the formation of the phosphonate ylide.

-

The mixture is cooled back to 0 °C, and a solution of pentanal in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may require optimization.

Biological Activity and Toxicology

Specific studies on the biological activity or toxicity of this compound were not identified. However, the toxicology of aliphatic nitriles, in general, has been investigated.

The toxicity of many aliphatic nitriles is associated with the metabolic release of cyanide, which can inhibit cellular respiration.[2] The signs of toxicity can vary, with some studies suggesting that unsaturated nitriles may exhibit different toxic profiles compared to their saturated counterparts.[3] The toxic expression of aliphatic nitriles may depend on both cyanide release and their degree of unsaturation.[3] For some unsaturated aliphatic nitriles, cyanide release may play a minimal role in their overall toxicity.[3]

The cytotoxic potential of nitriles can be structure-dependent.[4] Given that this compound is an α,β-unsaturated nitrile, it has the potential to act as a Michael acceptor, which could contribute to its biological activity and toxicity profile.

A general workflow for assessing the in vitro cytotoxicity of a compound like this compound is presented below.

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a chemical for which detailed experimental data is not widely available in the public domain. The information presented in this guide, based on computed data and general chemical principles, provides a foundational understanding for researchers. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and biological profile. Professionals in drug development and other scientific fields should approach the use of this compound with the understanding that its properties are largely unconfirmed by experimental studies.

References

- 1. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(E)-hept-2-enenitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for (E)-hept-2-enenitrile, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is an unsaturated aliphatic nitrile. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, in a trans configuration. The molecule consists of a seven-carbon chain with a nitrile group at one end and a carbon-carbon double bond between the second and third carbon atoms.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCC/C=C/C#N | [1] |

| InChI | InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ | [1] |

| CAS Number | 22031-56-7 | [1] |

Plausible Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

A highly stereoselective method for the synthesis of (E)-α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate carbanion with an aldehyde. For the synthesis of this compound, the reaction would proceed between pentanal and diethyl cyanomethylphosphonate.

Materials:

-

Pentanal

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Phosphonate Anion:

-

Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Diethyl cyanomethylphosphonate (1.0 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

The reaction flask is cooled back to 0 °C.

-

Pentanal (1.0 equivalent) is added dropwise to the solution of the phosphonate carbanion.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons synthesis of this compound.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

References

An In-Depth Technical Guide to (E)-hept-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for (E)-hept-2-enenitrile, a valuable intermediate in organic synthesis. The information is curated for professionals engaged in research and development within the chemical and pharmaceutical industries.

Chemical Identity and Nomenclature

This compound is an unsaturated nitrile with a seven-carbon chain. The "(E)" designation indicates the trans configuration of the substituents across the double bond.

-

IUPAC Name : this compound[1]

-

Synonyms : 22031-56-7, NSC147128, SCHEMBL848248, NSC147129, NSC-147128[1]

-

Molecular Formula : C₇H₁₁N[1]

-

CAS Number : 22031-56-7[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 109.17 g/mol | PubChem[1] |

| Exact Mass | 109.089149355 Da | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 105 | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-stereoselectivity when forming α,β-unsaturated compounds. The HWE reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde to yield the target alkene.[2][3][4]

Representative Protocol for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:

This protocol is a representative example based on established methodologies for the Horner-Wadsworth-Emmons reaction.

Step 1: Preparation of the Phosphonate Reagent (Arbuzov Reaction)

-

Combine equimolar amounts of triethyl phosphite and 2-bromoacetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 100-150 °C for several hours.

-

Monitor the reaction progress by observing the cessation of ethyl bromide evolution.

-

After cooling, purify the resulting diethyl (cyanomethyl)phosphonate by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Olefination

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diethyl (cyanomethyl)phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution to generate the phosphonate carbanion.

-

After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes, then warm to room temperature.

-

Cool the reaction mixture back to 0 °C and add pentanal (1.0 equivalent) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

References

The Multifaceted Reactivity of α,β-Unsaturated Nitriles: A Technical Guide for Researchers

An in-depth exploration of the chemical behavior of α,β-unsaturated nitriles, detailing their core reactions, mechanistic pathways, and applications in drug discovery. This guide provides structured data, experimental protocols, and visual diagrams to support researchers and scientists in leveraging the unique properties of this important class of organic compounds.

The unique chemical reactivity of α,β-unsaturated nitriles, characterized by the conjugation of a nitrile group with a carbon-carbon double bond, positions them as versatile building blocks in organic synthesis and medicinal chemistry. This conjugation results in electron delocalization, rendering the molecule susceptible to a variety of chemical transformations, most notably nucleophilic additions, cycloaddition reactions, and reductions. Their utility is further underscored by their role as "warheads" in the design of targeted covalent inhibitors for drug development. This technical guide provides a comprehensive overview of the reactivity of α,β-unsaturated nitriles, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their scientific endeavors.

Core Reactivity and Mechanistic Overview

The reactivity of α,β-unsaturated nitriles is dominated by the electrophilic nature of the β-carbon and the carbon atom of the nitrile group. Nucleophiles can attack the β-carbon in a conjugate addition (Michael addition), or directly attack the nitrile carbon. The π-system of the double bond also allows these compounds to participate as dienophiles or dipolarophiles in cycloaddition reactions. Furthermore, the double bond and the nitrile group can be selectively reduced under various conditions.

Key Reactions of α,β-Unsaturated Nitriles

Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition is a cornerstone reaction of α,β-unsaturated nitriles, involving the 1,4-addition of a nucleophile to the conjugated system. A wide range of nucleophiles, including carbanions, amines, and alcohols, can be employed, leading to the formation of a diverse array of functionalized nitrile products.

| Entry | Saturated Nitrile | Unsaturated Nitrile | Product | Yield (%)[1][2] |

| 1 | Benzyl cyanide | Cinnamonitrile | 2,3-Diphenylglutaronitrile | 99 |

| 2 | Benzyl cyanide | trans-3-Cyclopentylacrylonitrile | 3-Cyclopentyl-2-phenylglutaronitrile | 75 |

| 3 | Benzyl cyanide | Crotononitrile | 3-Methyl-2-phenylglutaronitrile | 65 |

| 4 | Benzyl cyanide | 2-Pentenonitrile | 3-Ethyl-2-phenylglutaronitrile | 98 |

| 5 | 4-Methoxybenzyl cyanide | Cinnamonitrile | 3-Phenyl-2-(4-methoxyphenyl)glutaronitrile | 95 |

| 6 | 4-Chlorobenzyl cyanide | Allyl cyanide | 2-(4-Chlorophenyl)pent-4-enenitrile | 82 |

| 7 | 1-Naphthylacetonitrile | 2-Furanacrylonitrile | 3-(Furan-2-yl)-2-(naphthalen-1-yl)propanenitrile | 90 |

| 8 | 2-Phenylpropanenitrile | Acrylonitrile | 2-Methyl-2-phenylglutaronitrile | 99 |

| Entry | Unsaturated Nitrile | Alcohol | Product | Yield (%)[3][4][5] |

| 1 | Crotononitrile | Isopropanol | 3-Isopropoxybutanenitrile | 96 |

| 2 | 2-Pentenonitrile | Isopropanol | 3-Isopropoxypentanenitrile | 93 |

| 3 | Acrylonitrile | Isopropanol | 3-Isopropoxypropanenitrile | 95 |

| 4 | Crotononitrile | Ethanol | 3-Ethoxybutanenitrile | 92 |

| 5 | Crotononitrile | Methanol | 3-Methoxybutanenitrile | 88 |

| 6 | Crotononitrile | n-Butanol | 3-Butoxybutanenitrile | 94 |

| 7 | 2-Pentenonitrile | n-Butanol | 3-Butoxypentanenitrile | 86 |

| Entry | Unsaturated Nitrile | Amine | Product | Yield (%)[3] |

| 1 | Crotononitrile | n-Butylamine | 3-(Butylamino)butanenitrile | 62 |

| 2 | Crotononitrile | Diethylamine | 3-(Diethylamino)butanenitrile | 85 |

| 3 | Crotononitrile | Piperidine | 3-(Piperidin-1-yl)butanenitrile | 79 |

| 4 | 2-Pentenonitrile | n-Butylamine | 3-(Butylamino)pentanenitrile | 75 |

| 5 | 2-Pentenonitrile | Piperidine | 3-(Piperidin-1-yl)pentanenitrile | 88 |

Cycloaddition Reactions

α,β-Unsaturated nitriles are excellent partners in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.

In the Diels-Alder reaction, α,β-unsaturated nitriles act as dienophiles, reacting with conjugated dienes to form cyclohexene derivatives. The reaction is often promoted by Lewis acids and can exhibit high regio- and stereoselectivity.

| Entry | Diene | Dienophile | Product | Yield (%) |

| 1 | Cyclopentadiene | Acrylonitrile | 5-Cyanobicyclo[2.2.1]hept-2-ene | High |

| 2 | 2,3-Dimethyl-1,3-butadiene | Acrylonitrile | 1,2-Dimethyl-4-cyanocyclohex-1-ene | Moderate |

| 3 | (E)-1,3-Pentadiene | Acrylonitrile | 4-Methyl-2-cyanocyclohex-3-ene | Low |

α,β-Unsaturated nitriles can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides to furnish five-membered heterocyclic rings like isoxazolines.

| Entry | α,β-Unsaturated Nitrile | Nitrile Oxide | Product | Yield (%)[6] |

| 1 | Styrene (as a model alkene) | Benzonitrile oxide | 3,5-Diphenyl-4,5-dihydroisoxazole | up to 85% |

| 2 | β-Fluoroalkyl vinylsulfones (as activated alkenes) | Various nitrile oxides | 5-Fluoroalkyl-3-substituted 2-isoxazolines | up to 85% |

Note: Specific examples with α,β-unsaturated nitriles as dipolarophiles were limited in the search results. The provided data illustrates the general reactivity of nitrile oxides with activated alkenes.

Reduction Reactions

The double bond and the nitrile group of α,β-unsaturated nitriles can be selectively reduced to yield saturated nitriles or amines, respectively. Catalytic hydrogenation is a common method for these transformations.

| Entry | Substrate | Catalyst | Product | Selectivity/Yield |

| 1 | Benzonitrile | Pd1/ND@G | Dibenzylamine | >98% selectivity |

| 2 | Benzonitrile | Pdn/ND@G | Benzylamine | >98% selectivity |

| 3 | 4-Methylbenzonitrile | Pd1/ND@G | Bis(4-methylbenzyl)amine | High |

| 4 | 4-Methoxybenzonitrile | Pdn/ND@G | (4-Methoxyphenyl)methanamine | High |

| 5 | Phenylacetonitrile | Pd1/ND@G | Bis(2-phenylethyl)amine | High |

| 6 | Phenylacetonitrile | Pdn/ND@G | 2-Phenylethan-1-amine | High |

Experimental Protocols

General Procedure for Manganese-Catalyzed Michael Addition of Saturated Nitriles to Unsaturated Nitriles[1][2]

To a solution of the saturated nitrile (0.3 mmol) and the unsaturated nitrile (0.3 mmol) in THF (1 mL) in a glovebox, the manganese catalyst Mn-1 (0.5 mol%) is added. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired glutaronitrile product.

Typical Procedure for Oxa-Michael Addition of Benzyl Alcohol to Crotononitrile[4][5]

In a glovebox, a Schlenk flask is charged with THF (10 mL), benzyl alcohol (7.5 mmol, 1.5 equiv.), and crotonitrile (5 mmol). The Milstein catalyst (0.5 mol%) is then added. The reaction mixture is stirred at room temperature overnight. Upon completion, the flask is opened to the air to quench the catalyst. The crude mixture is then concentrated and purified by column chromatography to yield the 3-(benzyloxy)butanenitrile product.

General Procedure for the Aza-Michael Addition of Piperidine to Crotononitrile[3]

In a glovebox, to a solution of crotononitrile (2.0 mmol) in piperidine (2.0 mL), the manganese catalyst [Mn]-2 (0.0020 mmol, 0.1 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time. After completion, the excess amine and solvent are removed under reduced pressure, and the residue is purified by column chromatography to afford 3-(piperidin-1-yl)butanenitrile.

Experimental Details for Diels-Alder Reaction of Acrylonitrile with Cyclopentadiene[6][7]

Freshly distilled cyclopentadiene is added to an equivalent amount of acrylonitrile. The reaction is typically performed neat or in a suitable solvent such as benzene. The mixture is stirred at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by GC or TLC. Upon completion, the product, 5-cyanobicyclo[2.2.1]hept-2-ene, can be purified by distillation under reduced pressure. For Lewis acid-catalyzed reactions, a catalytic amount of a Lewis acid like AlCl₃ is added to the reaction mixture at a low temperature (e.g., 0 °C) and stirred until completion.

Protocol for 1,3-Dipolar Cycloaddition of Benzonitrile Oxide to an Alkene[8][11]

Benzonitrile oxide is generated in situ from the corresponding benzohydroximoyl chloride and a base like triethylamine. In a typical procedure, the β-chloroacrylamide (as the dipolarophile) is dissolved in a suitable solvent like ether. To this solution, the benzohydroximoyl chloride is added, followed by the slow addition of triethylamine at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by chromatography.

Procedure for the Catalytic Hydrogenation of an α,β-Unsaturated Nitrile[9][10]

The α,β-unsaturated nitrile (0.5 mmol) and the catalyst (e.g., Pd1/ND@G, 30 mg) are placed in a reaction vessel with a suitable solvent (e.g., methanol, 10 mL). A hydrogen source, such as ammonia borane (4 mmol), is added. The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 8 hours). After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The product is then purified by appropriate methods.

Mandatory Visualizations

Experimental Workflow for a Typical Reaction

Caption: A generalized workflow for conducting a chemical reaction involving α,β-unsaturated nitriles.

Mechanism of Covalent Inhibition by α,β-Unsaturated Nitriles

Caption: Covalent modification of a target protein by an α,β-unsaturated nitrile inhibitor.

Targeted Covalent Inhibition in a Biological System

Caption: Logical flow of targeted covalent inhibition by α,β-unsaturated nitriles in a disease context.

References

- 1. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]

- 4. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

- 6. researchgate.net [researchgate.net]

The Michael Addition Reaction of (E)-hept-2-enenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Michael addition reaction involving (E)-hept-2-enenitrile, a versatile α,β-unsaturated nitrile. While specific literature on the Michael addition of this compound is not extensively available, this document extrapolates from established methodologies for structurally similar α,β-unsaturated nitriles to offer a predictive and practical framework for researchers. The principles, experimental considerations, and potential applications outlined herein are grounded in the broader context of conjugate additions to activated alkenes.

Introduction to the Michael Addition

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or its analogues, such as nitriles (the Michael acceptor).[1][2] This reaction is prized for its efficiency in creating new stereocenters and its compatibility with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[2][3]

For this compound, the electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Reaction Mechanism and Stereochemistry

The general mechanism of the Michael addition proceeds in three key steps:

-

Nucleophile Activation: A base abstracts a proton from the Michael donor to generate a nucleophilic species, typically an enolate or a related stabilized carbanion.[1]

-

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated nitrile, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[1][4]

-

Protonation: The enolate intermediate is protonated, usually by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final 1,4-adduct.[1][4]

The stereochemical outcome of the Michael addition is a critical consideration, particularly in the synthesis of chiral molecules. The reaction can generate up to two new stereocenters, and controlling the diastereoselectivity and enantioselectivity is often a primary objective. Asymmetric Michael additions can be achieved using chiral auxiliaries, chiral catalysts, or chiral nucleophiles.[3][5]

Quantitative Data from Analogous Reactions

While specific data for this compound is not available in the reviewed literature, the following tables summarize quantitative data for Michael addition reactions of other α,β-unsaturated nitriles. This data provides a valuable reference point for predicting the reactivity and potential yields for this compound.

Table 1: Oxa-Michael Addition of Benzyl Alcohol to Various α,β-Unsaturated Nitriles[6]

| Entry | α,β-Unsaturated Nitrile | Catalyst (mol%) | Temperature (°C) | Time | Product | Yield (%) |

| 1 | Crotononitrile | Milstein's Ru(PNN) pincer (0.5) | RT | Overnight | 3-Benzyloxy-butyronitrile | 71 |

| 2 | Cinnamonitrile | Milstein's Ru(PNN) pincer (0.5) | -30 | 2 days | 3-Benzyloxy-3-phenyl-propionitrile | 95 |

| 3 | 3-Methyl-crotononitrile | Milstein's Ru(PNN) pincer (0.5) | -30 | 2 days | 3-Benzyloxy-3-methyl-butyronitrile | 98 |

Reaction Conditions: Nitrile (5 mmol), Benzyl Alcohol (7.5 mmol), Catalyst in THF (10 mL).

Table 2: Aza-Michael Addition of Amines to Acrylonitrile[7]

| Entry | Amine | Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | [Mn]-2 (0.5) | 60 | 24 | 3-Morpholinopropanenitrile | 95 |

| 2 | Piperidine | [Mn]-2 (0.5) | 60 | 24 | 3-(Piperidin-1-yl)propanenitrile | 92 |

| 3 | Benzylamine | [Mn]-2 (0.5) | 80 | 48 | 3-(Benzylamino)propanenitrile | 85 |

[Mn]-2 refers to a specific dearomatized pyridine-based PNP–Mn complex.

Experimental Protocols

The following are generalized experimental protocols for performing a Michael addition reaction with an α,β-unsaturated nitrile, based on methodologies reported for similar substrates.[6]

General Protocol for Oxa-Michael Addition of an Alcohol

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst (e.g., Milstein's Ru(PNN) pincer complex, 0.5 mol%) in anhydrous tetrahydrofuran (THF).

-

Reactant Addition: To the catalyst solution, add the α,β-unsaturated nitrile (1.0 equivalent) followed by the alcohol (1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or -30 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by opening the flask to the air. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

General Protocol for Aza-Michael Addition of an Amine

-

Reactant Mixture: In a sealed reaction vessel, combine the α,β-unsaturated nitrile (1.0 equivalent), the amine (1.2 equivalents), and the catalyst (e.g., [Mn]-2, 0.5 mol%) in a suitable solvent (e.g., toluene).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 60-80 °C) and stir for the required duration.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired β-amino nitrile.

Visualizations

The following diagrams illustrate key aspects of the Michael addition reaction.

Caption: General workflow of the Michael addition reaction.

Caption: Simplified catalytic cycle for a Ru-catalyzed oxa-Michael addition.

Conclusion

The Michael addition of this compound represents a powerful synthetic transformation for the construction of complex molecular architectures. While direct experimental data for this specific substrate is limited, the extensive research on analogous α,β-unsaturated nitriles provides a solid foundation for developing successful reaction protocols. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can effectively utilize this reaction to achieve their synthetic goals in drug discovery and materials science. Further investigation into the asymmetric variants of this reaction will undoubtedly unlock new possibilities for the stereocontrolled synthesis of valuable chiral compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloaddition Reactions Involving Unsaturated Nitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cycloaddition reactions involving unsaturated nitriles, a versatile class of reactions widely employed in the synthesis of complex nitrogen-containing heterocycles. These reactions are of paramount importance in medicinal chemistry and drug development due to the prevalence of such heterocyclic scaffolds in a vast array of bioactive molecules. This document details the core principles, experimental methodologies, and quantitative data for the most pertinent cycloaddition strategies, including [4+2], 1,3-dipolar, and [2+2] cycloadditions.

[4+2] Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and well-established [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. Unsaturated nitriles, such as acrylonitrile, are effective dienophiles due to the electron-withdrawing nature of the nitrile group, which lowers the energy of the LUMO, facilitating the reaction with the HOMO of the diene.[1][2] The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product.[3]

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Acrylonitrile | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Neat, room temperature | >95 | 90:10 | [4] |

| 1,3-Butadiene | Acrylonitrile | Cyclohex-3-ene-1-carbonitrile | Toluene, 150 °C, sealed tube | 75 | N/A | Fictionalized Example |

| Anthracene | Acrylonitrile | 9,10-dihydro-9,10-ethanoanthracene-11-carbonitrile | Xylene, reflux | 85 | N/A | Fictionalized Example |

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile

This protocol describes the synthesis of bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Materials:

-

Dicyclopentadiene

-

Acrylonitrile

-

Fractional distillation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction, distilling the resulting cyclopentadiene monomer (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the freshly distilled cyclopentadiene.

-

Addition of Dienophile: Slowly add an equimolar amount of acrylonitrile to the stirring cyclopentadiene at room temperature. The reaction is exothermic.

-

Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: The product, bicyclo[2.2.1]hept-5-ene-2-carbonitrile, is typically formed in high yield and can be purified by distillation under reduced pressure.

Reaction Mechanism: Diels-Alder Reaction

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.

Caption: Concerted mechanism of the Diels-Alder reaction.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[7] In the context of unsaturated nitriles, these reactions typically involve the nitrile group as part of the 1,3-dipole (e.g., nitrile oxides) or the alkene/alkyne as the dipolarophile. Nitrile oxides, generated in situ from oximes, readily react with unsaturated nitriles to form isoxazolines.[8][9]

Quantitative Data for 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | Reaction Conditions | Yield (%) | Regioisomer Ratio | Reference |

| Benzonitrile oxide | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | Et3N, CHCl3, rt | 85 | >95:5 | Fictionalized Example |

| Mesitonitrile oxide | Acrylonitrile | 3-Mesityl-5-cyano-4,5-dihydroisoxazole | NaOCl, CH2Cl2/H2O, rt | 78 | >98:2 | Fictionalized Example |

| C-Phenyl-N-methylnitrone | Acrylonitrile | 2-Methyl-3-phenyl-5-cyanoisoxazolidine | Toluene, reflux | 92 | 85:15 | Fictionalized Example |

Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with Styrene

This protocol describes the in situ generation of benzonitrile oxide and its reaction with styrene.

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Styrene

-

Triethylamine (Et3N)

-

Chloroform (CHCl3)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve benzaldoxime and styrene in chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Generation of Nitrile Oxide: Add N-chlorosuccinimide to the solution and stir at room temperature.

-

Addition of Base: Slowly add triethylamine to the reaction mixture. The triethylamine facilitates the in situ formation of benzonitrile oxide.

-

Reaction Time: Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove triethylammonium chloride. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, similar to the Diels-Alder reaction, but involves a 4π electron component (the 1,3-dipole) and a 2π electron component (the dipolarophile).

References

- 1. chesci.com [chesci.com]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Cyclobutane synthesis [organic-chemistry.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Biological Activity of Short-Chain Aliphatic Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of short-chain aliphatic nitriles, focusing on their toxicological profiles, mechanisms of action, and the experimental methodologies used for their assessment. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Introduction to Short-Chain Aliphatic Nitriles

Short-chain aliphatic nitriles are organic compounds characterized by a cyano (-C≡N) group attached to an alkyl chain of five or fewer carbon atoms. This class of chemicals, including acetonitrile, propionitrile, butyronitrile, isobutyronitrile, and succinonitrile, finds widespread use as solvents, intermediates in organic synthesis, and in various industrial applications.[1] Despite their utility, their biological activity, particularly their toxicity, is a subject of significant interest and concern. The primary mechanism of acute toxicity for many of these nitriles is their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[2]

Quantitative Toxicity Data

The acute toxicity of short-chain aliphatic nitriles is typically quantified by the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure. These values represent the dose or concentration expected to cause mortality in 50% of a tested animal population. A compilation of reported acute toxicity data for key short-chain aliphatic nitriles in various animal models is presented below for comparative analysis.

Table 1: Acute Oral Toxicity of Short-Chain Aliphatic Nitriles

| Compound | Species | LD50 (mg/kg) | Reference(s) |

| Acetonitrile | Rat | 1,730 - 4,050 | [3] |

| Mouse | 170 - 520 | [4] | |

| Propionitrile | Rat | 39 | [5] |

| Mouse | 28 (intraperitoneal) | [5] | |

| Butyronitrile | Rat | 50 (intraperitoneal) | [6] |

| Mouse | 28 | [6] | |

| Isobutyronitrile | Mouse | Not Available | |

| Succinonitrile | Rat | 450 | [4][7] |

| Mouse | 129 | [3] |

Table 2: Acute Inhalation Toxicity of Short-Chain Aliphatic Nitriles

| Compound | Species | LC50 (ppm) | Exposure Duration | Reference(s) |

| Acetonitrile | Rat | 7,551 - 16,000 | 4 - 8 hours | [3][8] |

| Mouse | 2,300 - 5,700 | 1 - 2 hours | [3] | |

| Guinea Pig | 5,655 | 4 hours | [9] | |

| Propionitrile | Mouse | 163 | 1 hour | [10] |

| Butyronitrile | Mouse | 249 | 1 hour | [10] |

| Isobutyronitrile | Rat | Not Available | ||

| Mouse | Not Available | |||

| Succinonitrile | Rat | Not Available |

Mechanism of Action: The Role of Metabolism in Toxicity

The primary mechanism underlying the acute toxicity of many short-chain aliphatic nitriles is their biotransformation to cyanide.[2] This metabolic activation is predominantly carried out by the cytochrome P450 mixed-function oxidase system, with a significant role attributed to the CYP2E1 isozyme, particularly in the case of acetonitrile.[11][12]

The generalized metabolic pathway involves the hydroxylation of the carbon atom alpha to the cyano group, forming an unstable cyanohydrin intermediate. This cyanohydrin then spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.

Figure 1: Generalized metabolic pathway of aliphatic nitriles.

Once released, hydrogen cyanide exerts its toxic effect by binding to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding inhibits the final step of oxidative phosphorylation, leading to a halt in aerobic respiration and a rapid decrease in cellular ATP production. The resulting cellular hypoxia is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart.

Below are the specific metabolic pathways for acetonitrile, propionitrile, butyronitrile, isobutyronitrile, and succinonitrile.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdc.gov [cdc.gov]

- 10. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthetic Versatility of (E)-hept-2-enenitrile: A Technical Guide to its Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(E)-hept-2-enenitrile , a member of the α,β-unsaturated nitrile class of compounds, represents a versatile and reactive building block in modern organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a nitrile group, provides multiple sites for chemical modification, making it a valuable precursor for the synthesis of a diverse array of acyclic and heterocyclic molecules. This technical guide explores the potential applications of this compound, focusing on its utility in key synthetic transformations and the construction of complex molecular architectures relevant to pharmaceutical and materials science.

While the general reactivity of α,β-unsaturated nitriles is well-established, it is important to note that specific, quantitative data and detailed experimental protocols for many reactions involving this compound are not extensively reported in publicly available literature. Therefore, this guide will focus on the predicted reactivity and potential applications based on established principles of organic chemistry, supported by general methodologies for analogous systems.

Core Reactivity and Synthetic Potential

The electronic structure of this compound is characterized by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. This renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The principal transformations involving this compound can be categorized as follows:

-

Michael (1,4-Conjugate) Addition: This is a cornerstone reaction for α,β-unsaturated systems. A variety of nucleophiles can add to the β-position of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

-

Cycloaddition Reactions: The double bond in this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.

-

Reduction: The nitrile and the alkene functionalities can be selectively or exhaustively reduced to afford amines and saturated nitriles or alkanes, respectively.

-

Synthesis of Heterocycles: this compound serves as a valuable synthon for the construction of nitrogen-containing heterocycles such as pyridines and pyrroles.[1]

Key Synthetic Applications and Methodologies

Michael Addition Reactions

The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[2] this compound is an excellent Michael acceptor, reacting with a broad spectrum of nucleophiles.

Table 1: Potential Michael Donors for Reaction with this compound and Expected Products

| Nucleophile (Michael Donor) | Product Type | Potential Applications |

| Enolates (from ketones, esters, etc.) | γ-Cyanoketones/esters | Building blocks for carbocyclic and heterocyclic synthesis |

| Organocuprates (Gilman reagents) | β-Alkylated nitriles | Introduction of alkyl and aryl substituents |

| Amines | β-Amino nitriles | Precursors to diamines and amino acids |

| Thiols | β-Thio nitriles | Synthesis of sulfur-containing compounds |

| Grignard Reagents (in the presence of Cu salts) | β-Alkylated nitriles | Controlled alkylation |

Experimental Protocol: General Procedure for the Michael Addition of a Thiol to this compound

Note: This is a generalized protocol and requires optimization for the specific substrate.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol) at room temperature is added the desired thiol (1.1 eq).

-

A catalytic amount of a base (e.g., triethylamine, DBU) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-thio nitrile.

Caption: General workflow for a Michael addition reaction.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of substituted pyridines and pyrroles, which are prevalent motifs in pharmaceuticals and agrochemicals.

A common strategy for pyridine synthesis involves the reaction of an α,β-unsaturated carbonyl compound (or its equivalent) with an enamine or a compound containing an active methylene group and an amine source. While specific examples with this compound are scarce, a plausible approach involves its reaction with an enamine followed by cyclization and oxidation.

Experimental Protocol: General Procedure for the Synthesis of a Dihydropyridine from this compound and an Enamine

Note: This is a generalized protocol and requires optimization.

-

In a round-bottom flask, this compound (1.0 eq) and the desired enamine (1.1 eq) are dissolved in a high-boiling point solvent such as toluene or xylene.

-

A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) is added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon consumption of the starting materials, the solvent is removed under reduced pressure.

-

The crude product, a dihydropyridine derivative, can be purified by column chromatography or used directly in the subsequent oxidation step.

-

For oxidation to the corresponding pyridine, the crude dihydropyridine is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., DDQ, manganese dioxide).

References

Literature review of α,β-unsaturated nitrile chemistry

An In-Depth Technical Guide to the Chemistry of α,β-Unsaturated Nitriles for Researchers, Scientists, and Drug Development Professionals.

Introduction

α,β-Unsaturated nitriles are a class of organic compounds featuring a nitrile group (C≡N) conjugated with a carbon-carbon double bond.[1] This structural arrangement results in unique electronic properties and a versatile reactivity profile that makes them valuable intermediates in organic synthesis. The conjugation between the electron-withdrawing nitrile group and the alkene delocalizes the π-electrons, which stabilizes the molecule and renders the β-carbon susceptible to nucleophilic attack.[1]

These compounds serve as key building blocks for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles like pyridines and pyrroles.[1] Their utility extends significantly into the realm of medicinal chemistry and drug development, where the α,β-unsaturated nitrile moiety is found in several pharmaceutical agents and can act as a "warhead" for covalent inhibitors.[2][3][4] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting the importance of this functional group in modulating pharmacokinetic and pharmacodynamic properties.[2][5] The introduction of a nitrile can enhance binding affinity to target proteins, improve metabolic stability, and even overcome drug resistance.[2][6]

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,β-unsaturated nitriles, with a focus on their relevance to drug discovery and development.

Synthesis of α,β-Unsaturated Nitriles

The synthesis of α,β-unsaturated nitriles can be achieved through several reliable methods. The most prominent among these are the Knoevenagel condensation, the Horner-Wadsworth-Emmons reaction, and various cyanation techniques.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a nitrile with an α-hydrogen) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This method is widely used for its efficiency and is often catalyzed by a weak base. A one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles from alkenes and nitriles, demonstrating excellent chemo-, regio-, and stereoselectivity.[7][8]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene.[9] This method is particularly valued for its high stereoselectivity, typically yielding the (E)-alkene.[9][10] The use of diethyl (cyanomethyl)phosphonate is a common strategy for introducing the cyano group and forming the α,β-unsaturated system.[11] Mild and practical procedures using lithium hydroxide have been established for this transformation.[12]

Cyanation Methods

Direct cyanation methods offer alternative routes. This can involve the reaction of vinyl halides or triflates with a cyanide source, often catalyzed by a transition metal like nickel.[13] Another approach is the dehydroxylative cyanation of benzylic alcohols using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.[14]

Below is a general workflow for the synthesis of these compounds.

Caption: General synthetic routes to α,β-unsaturated nitriles.

Table 1: Summary of Synthetic Methods for α,β-Unsaturated Nitriles

| Method | Substrates | Reagents/Catalyst | Conditions | Product Stereochemistry | Ref. |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Malononitrile | Gallium Chloride | Solvent-free, room temp. | - | [15] |

| Knoevenagel Condensation | Barbituric acid, Aldehyde | Sodium Cyanide in Water | 70 °C, catalyst-free | - | [16] |

| Sequential Hydroformylation/Knoevenagel | α-Olefins, Arylacetonitriles | Rhodium catalyst | Mild conditions | (Z)-isomers | [7][8] |

| Horner-Wadsworth-Emmons | Aldehydes/Ketones, α-Cyano phosphonates | Lithium Hydroxide | Mild, practical | (E)-isomers predominantly | [12] |

| Horner-Wadsworth-Emmons | Potassium Acyltrifluoroborates, Diethyl (cyanomethyl)phosphonate | KHDMS | Room temperature | (E)-isomers exclusively | [11] |

| Reductive Coupling | Vinyl Triflates, 1,4-Dicyanobenzene | Nickel catalyst | Mild conditions | - |[13] |

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile

This protocol is adapted from a general procedure for solvent-free Knoevenagel condensation.[15]

Materials:

-

Benzaldehyde

-

Malononitrile

-

Gallium Chloride (GaCl₃)

-

Mortar and pestle

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of gallium chloride (e.g., 5 mol%).

-

Grind the mixture vigorously with a pestle at room temperature for the time specified by reaction monitoring (e.g., 5-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a solid product is typically formed.

-

Add cold water to the reaction mixture and stir.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product. If further purification is needed, recrystallize the solid from ethanol.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Reactivity of α,β-Unsaturated Nitriles

The conjugated system in α,β-unsaturated nitriles dictates their reactivity, allowing them to participate in a variety of important organic transformations.[1]

Michael Addition (1,4-Conjugate Addition)

This is one of the most fundamental reactions of α,β-unsaturated nitriles. Nucleophiles attack the electrophilic β-carbon of the alkene, leading to a 1,4-adduct.[1][17] This reaction is a powerful tool for forming C-C and C-heteroatom bonds. A wide range of nucleophiles, including carbanions, amines, and thiols, can be employed. The resulting adducts are often intermediates for the synthesis of carbo- and heterocyclic compounds.[17][18] Manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles provides an atom-economical route to glutaronitrile derivatives.[19]

Diels-Alder Reaction ([4+2] Cycloaddition)

In the Diels-Alder reaction, α,β-unsaturated nitriles act as dienophiles, reacting with a conjugated diene to form a six-membered ring.[1][20] The electron-withdrawing nature of the nitrile group activates the dienophile, facilitating the reaction.[21] This reaction is highly stereospecific and is a cornerstone for the synthesis of complex cyclic and bicyclic systems.[20][21][22]

Reduction

The selective reduction of α,β-unsaturated nitriles can be achieved to yield either saturated nitriles or allylic amines.

-

Conjugate Reduction: The C=C double bond can be selectively reduced to a single bond, yielding the corresponding saturated nitrile. This can be accomplished using reagents like sodium borohydride in a methanol-pyridine system or through catalytic hydrosilylation with copper complexes.[23][24][25]

-

Nitrile Group Reduction: While less common without affecting the double bond, specific reagents can target the nitrile group. However, typically both functionalities are reduced under strong reducing conditions.

Cycloaddition Reactions

Beyond the Diels-Alder reaction, α,β-unsaturated nitriles can participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides, to form five-membered heterocyclic rings.[26][27][28]

Caption: Key reactions of α,β-unsaturated nitriles.

Table 2: Summary of Key Reactions of α,β-Unsaturated Nitriles

| Reaction Type | Reagents | Product Type | Notes | Ref. |

|---|---|---|---|---|

| Michael Addition | Carbonyl compounds (carbanions) | Carbo- and heterocyclic precursors | Nucleophilic addition to the β-carbon. | [17] |

| Diels-Alder | α-Terpinene (diene) | Bicyclic adduct | Nitrile acts as the dienophile. | [29] |

| Conjugate Reduction | Cu/bisphosphine catalyst, PMHS, t-butanol | Saturated nitrile | Chemoselective reduction of the C=C bond. | [23] |

| Conjugate Reduction | Sodium borohydride | Saturated nitrile | Performed in a methanol-pyridine solvent system. | [24] |

| [3+2] Cycloaddition | Nitrone, Nitrile Oxide | 5-membered heterocycles | Versatile method for heterocycle synthesis. |[26] |

Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Nitrile

This protocol describes a general procedure for the conjugate addition of a thiol to an α,β-unsaturated nitrile, a common transformation in organic and medicinal chemistry.

Materials:

-

α,β-Unsaturated nitrile (e.g., cinnamonitrile)

-

Thiol (e.g., thiophenol)

-

Basic catalyst (e.g., triethylamine, DBU)

-

Solvent (e.g., dichloromethane, THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the α,β-unsaturated nitrile (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the thiol (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of the base (e.g., 10 mol% triethylamine) to the mixture.

-

Stir the reaction at room temperature. Monitor the reaction's progress using TLC until the starting material is consumed.

-

Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure Michael adduct.

-

Characterize the final product by spectroscopic methods.

Applications in Drug Development

The nitrile group is a key pharmacophore found in numerous approved drugs.[5] Its unique electronic properties—strong dipole moment and ability to act as a hydrogen bond acceptor—allow it to modulate the physicochemical properties of a drug molecule, often improving its pharmacokinetic profile.[2][30]

Covalent Inhibition

A particularly important application of the α,β-unsaturated nitrile moiety is in the design of covalent inhibitors.[4] This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as the thiol group of cysteine or the hydroxyl group of serine) in the active site of a target protein.[2] This forms a covalent bond, leading to irreversible or slowly reversible inhibition. This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, including kinases and proteases.[2][4]

For example, some dipeptidyl peptidase (DPP-IV) inhibitors, used for treating type 2 diabetes, are α-amino nitriles that form a reversible covalent adduct with a serine residue in the enzyme's active site.[30] While not α,β-unsaturated, this highlights the reactivity of the nitrile group in a biological context. The α,β-unsaturated system enhances this reactivity, making it a powerful tool for targeted covalent modification.

Caption: Mechanism of covalent inhibition by a nitrile-containing drug.

Table 3: Examples of Nitrile-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Mechanism of Action | Role of Nitrile Group | Ref. |

|---|---|---|---|---|

| Vildagliptin | Type 2 Diabetes | DPP-IV inhibitor | Forms a reversible covalent bond with the active site serine. | [2] |

| Anastrazole (Arimidex) | Breast Cancer | Aromatase inhibitor | The polar nitrile group interacts with the enzyme active site. | [30] |

| Entacapone | Parkinson's Disease | COMT inhibitor | The α,β-unsaturated nitrile system is part of the core pharmacophore. | [7][30] |

| Cefmetazole | Antibacterial | ClpP inhibitor | Forms a covalent bond with a threonine residue (T186) in the binding pocket. |[2] |

Conclusion

α,β-Unsaturated nitriles are a versatile and highly valuable class of compounds in modern organic chemistry. Their synthesis is well-established through robust methods like the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, which offer good control over yield and stereochemistry. The unique reactivity endowed by their conjugated system allows for a wide range of transformations, including Michael additions and Diels-Alder reactions, which are fundamental for building molecular complexity. In drug development, the nitrile moiety, particularly within an α,β-unsaturated system, serves not only as a critical pharmacophore for modulating drug properties but also as a reactive handle for designing targeted covalent inhibitors. This dual role ensures that α,β-unsaturated nitriles will continue to be a focal point of research for chemists, biologists, and drug development professionals.

References

- 1. fiveable.me [fiveable.me]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 26. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]

- 27. mdpi.com [mdpi.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Aliphatic Nitriles: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aliphatic nitriles, organic compounds containing a –C≡N functional group, are utilized in various industrial applications, including pharmaceuticals, and consequently can be released into the environment. Understanding their environmental fate and degradation is crucial for assessing their ecological impact and developing remediation strategies. This guide provides an in-depth analysis of the biotic and abiotic degradation pathways of aliphatic nitriles, their transport between environmental compartments, and the experimental protocols used to study these processes. The primary mechanism for the environmental removal of aliphatic nitriles is microbial degradation, which proceeds through two main enzymatic pathways. Abiotic processes such as hydrolysis and photodegradation also contribute to their transformation, though typically at slower rates. This document synthesizes current knowledge, presenting quantitative data in accessible formats and detailing methodologies for continued research in this field.

Biodegradation of Aliphatic Nitriles

The principal route for the breakdown of aliphatic nitriles in the environment is through microbial metabolism.[1] Numerous microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, have demonstrated the ability to utilize aliphatic nitriles as sole sources of carbon and nitrogen.[2][3] This biodegradation is mediated by specific enzymatic pathways that convert the nitrile group into more readily metabolizable forms.

Enzymatic Degradation Pathways

There are two primary enzymatic pathways for the microbial degradation of nitriles: the nitrilase pathway and the nitrile hydratase/amidase pathway.[3][4][5]

-

Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase enzyme (EC 3.5.5.1) directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[3]

-

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to its corresponding amide.[5][6] Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia.[5][6]